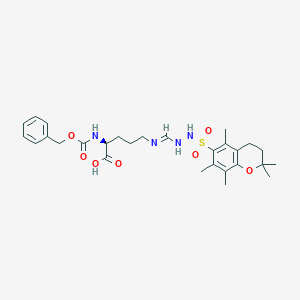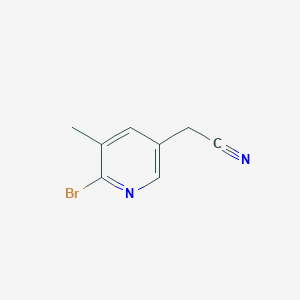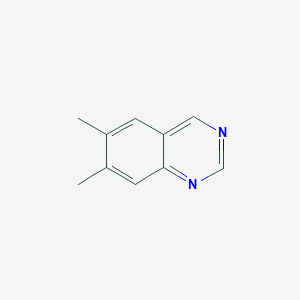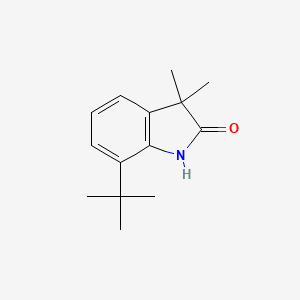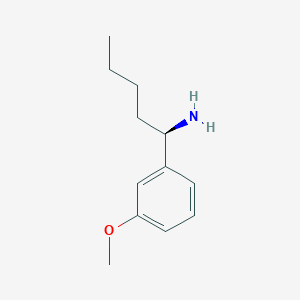![molecular formula C6H4BrNOS B12971416 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is a heterocyclic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom attached to a thiazole ring fused with a cyclopentane ring.
Preparation Methods
The synthesis of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one typically involves the reaction of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-ylamine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole: Similar structure but lacks the ketone group.
4H-Cyclopentathiazole: Lacks the bromine atom.
Thiazole Derivatives: Various thiazole derivatives with different substituents and functional groups
Properties
Molecular Formula |
C6H4BrNOS |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-bromo-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one |
InChI |
InChI=1S/C6H4BrNOS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2 |
InChI Key |
PKLPDCHJWQGPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


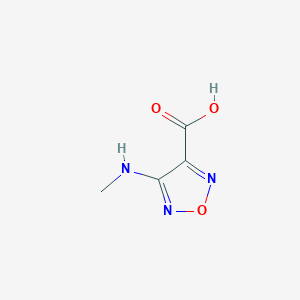

![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
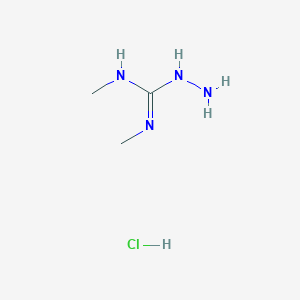
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
